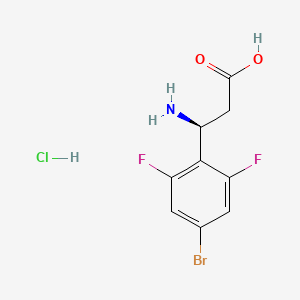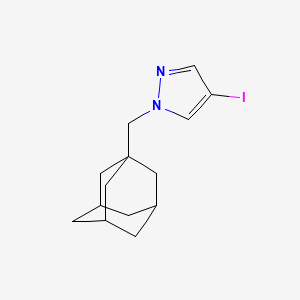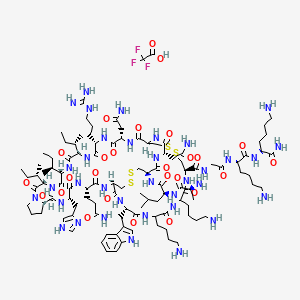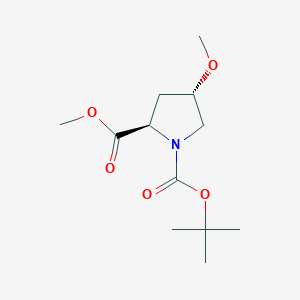
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene typically involves multiple steps. One common method starts with the fluorination of 1,3-dimethoxybenzene, followed by trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like fluorine and trifluoromethyl.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield aldehydes or carboxylic acids .
科学的研究の応用
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
作用機序
The mechanism by which 2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
類似化合物との比較
Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Fluoro-2-Methoxy-3-(trifluoroMethyl)benzene: Another isomer with a different arrangement of substituents.
Uniqueness
2-Fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC名 |
2-fluoro-1-methoxy-3-methyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-6(9(11,12)13)3-4-7(14-2)8(5)10/h3-4H,1-2H3 |
InChIキー |
OSSOAAPDFMXTLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1F)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















